1-[BIS(2-HYDROXYPROPYL)AMINO]-3-(2-BROMOPHENOXY)PROPAN-2-OL HYDROCHLORIDE
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Overview
Description
1,1’-((3-(2-Bromophenoxy)-2-hydroxypropyl)azanediyl)bis(propan-2-ol) hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a bromophenoxy group, a hydroxypropyl group, and a bis(propan-2-ol) moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((3-(2-Bromophenoxy)-2-hydroxypropyl)azanediyl)bis(propan-2-ol) hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-bromophenol with epichlorohydrin to form 3-(2-bromophenoxy)-1,2-epoxypropane. This intermediate is then reacted with diisopropanolamine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,1’-((3-(2-Bromophenoxy)-2-hydroxypropyl)azanediyl)bis(propan-2-ol) hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,1’-((3-(2-Bromophenoxy)-2-hydroxypropyl)azanediyl)bis(propan-2-ol) hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-((3-(2-Bromophenoxy)-2-hydroxypropyl)azanediyl)bis(propan-2-ol) hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(2-aminophenoxy)propan-2-ol
- 1,3-bis(2-bromophenoxy)propan-2-ol
- 2,2-bis(bromomethyl)-1,3-propanediol
Uniqueness
1,1’-((3-(2-Bromophenoxy)-2-hydroxypropyl)azanediyl)bis(propan-2-ol) hydrochloride is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]-3-(2-bromophenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO4.ClH/c1-11(18)7-17(8-12(2)19)9-13(20)10-21-15-6-4-3-5-14(15)16;/h3-6,11-13,18-20H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSPNLNLIBTWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)CC(COC1=CC=CC=C1Br)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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